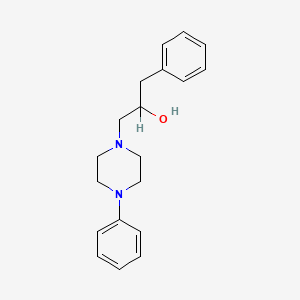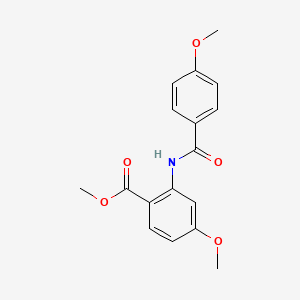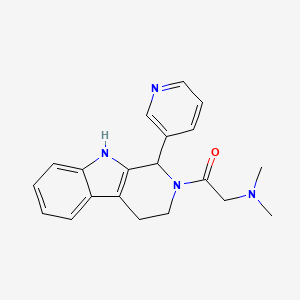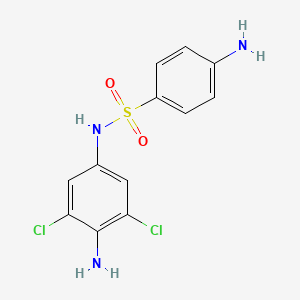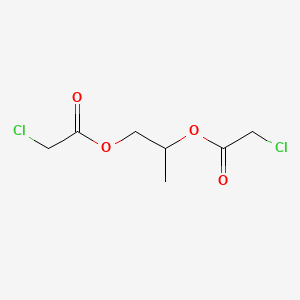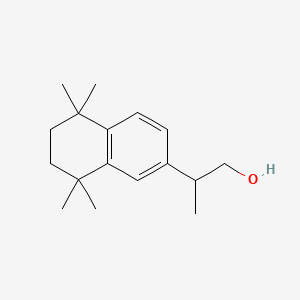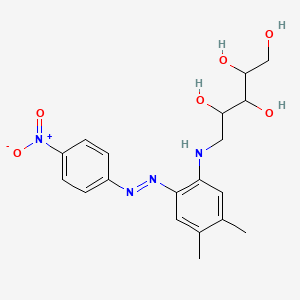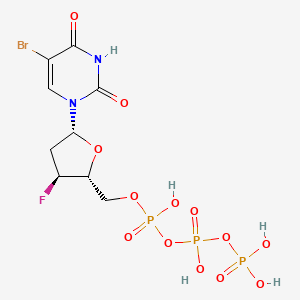
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, a fluorine atom at the 3’ position, and a bromine atom at the 5’ position of the uridine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective halogenation to introduce the bromine atom at the 5’ position. Subsequent steps involve the removal of hydroxyl groups at the 2’ and 3’ positions and the introduction of a fluorine atom at the 3’ position. The final step involves the phosphorylation of the nucleoside to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phosphorylation and Dephosphorylation: The triphosphate group can be added or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phosphorylation and Dephosphorylation: Enzymes like kinases and phosphatases are commonly used, along with ATP or other phosphate donors.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction: Products depend on the specific redox reaction but may include oxidized or reduced forms of the nucleoside.
Phosphorylation and Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
科学研究应用
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
作用机制
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination due to the lack of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
相似化合物的比较
Similar Compounds
- 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine
- 2’,3’-Dideoxy-5-fluoro-3-thiouridine
- 3’-Fluoro-2’,3’-Dideoxy-5-Bromouridine
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is unique due to its specific combination of modifications: the absence of hydroxyl groups at the 2’ and 3’ positions, the presence of a fluorine atom at the 3’ position, and a bromine atom at the 5’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
124903-24-8 |
|---|---|
分子式 |
C9H13BrFN2O13P3 |
分子量 |
549.03 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
UDICAUKVGFTYNF-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
